![molecular formula C11H18O2S B13071498 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)spiro[34]octane-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₈O₂S It is characterized by a spirocyclic structure, which includes a sulfur atom attached to an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid typically involves the reaction of spirocyclic precursors with ethylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that the compound is produced on a smaller scale for research purposes. The production process would involve similar synthetic routes as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the ethylsulfanyl group can form bonds with various biomolecules, potentially altering their function. The spirocyclic structure may also contribute to the compound’s unique properties by providing a rigid framework that influences its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- 2-(Propylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- 2-(Butylsulfanyl)spiro[3.4]octane-2-carboxylic acid
Uniqueness
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and physical properties. The spirocyclic structure also contributes to its uniqueness by providing a stable and rigid framework that can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H18O2S |
|---|---|
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
2-ethylsulfanylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-2-14-11(9(12)13)7-10(8-11)5-3-4-6-10/h2-8H2,1H3,(H,12,13) |
Clave InChI |
QLARLCSMUAIOJC-UHFFFAOYSA-N |
SMILES canónico |
CCSC1(CC2(C1)CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


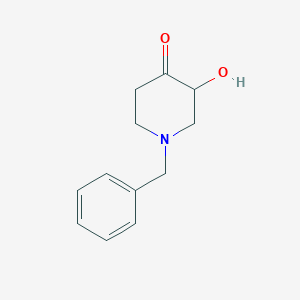
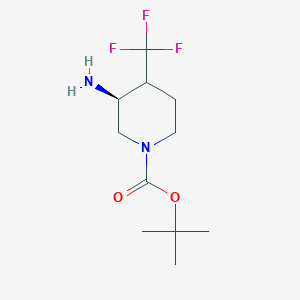
![4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13071433.png)

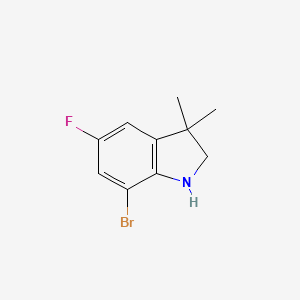
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071441.png)
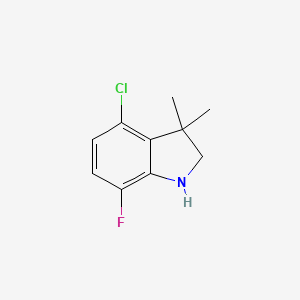
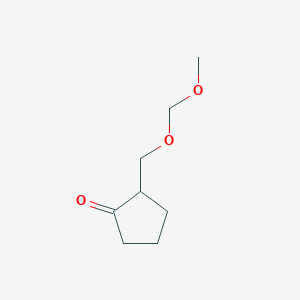


![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)

![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)

